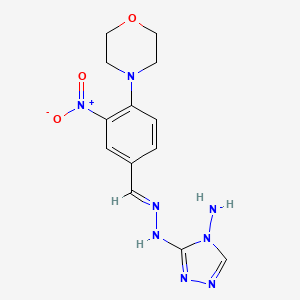![molecular formula C17H17N3O2S B5774249 N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)
N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
作用機序
The mechanism of action of PAC-1 involves the activation of procaspase-3, an inactive precursor to the caspase-3 enzyme that plays a crucial role in apoptosis. PAC-1 binds to a specific site on procaspase-3, causing a conformational change that leads to the activation of caspase-3. Once activated, caspase-3 initiates a cascade of events that ultimately leads to apoptosis.
Biochemical and Physiological Effects:
PAC-1 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to inducing apoptosis, PAC-1 has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen. This dual mechanism of action makes PAC-1 a potentially powerful tool in the fight against cancer.
実験室実験の利点と制限
One major advantage of using PAC-1 in lab experiments is its specificity for cancer cells. Because PAC-1 targets procaspase-3, which is overexpressed in many types of cancer, it has the potential to be a highly selective cancer treatment. However, one limitation of using PAC-1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on PAC-1. One area of interest is the development of more efficient synthesis methods to improve the yield of PAC-1 and reduce the cost of production. Another area of focus is the optimization of PAC-1's pharmacokinetics, or the way the drug is absorbed, distributed, metabolized, and eliminated in the body. Finally, there is ongoing research into the use of PAC-1 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its efficacy.
合成法
The synthesis of PAC-1 involves a multi-step process that begins with the reaction of 4-aminophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. The resulting compound is then reacted with 4-aminobenzoyl chloride to form PAC-1. The final product is purified using column chromatography.
科学的研究の応用
PAC-1 has been extensively studied for its potential as a cancer treatment. In vitro studies have shown that PAC-1 induces apoptosis in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In vivo studies have also shown promising results, with PAC-1 demonstrating tumor regression in mouse models of breast and colon cancer.
特性
IUPAC Name |
N-[4-(propanoylcarbamothioylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-15(21)20-17(23)19-14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMOUHGXSCIPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![5-{[(2-chlorophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5774208.png)
![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)


![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)
